molecular formula C5HCl3N4 B2575282 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1936344-23-8

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2575282
CAS RN: 1936344-23-8
M. Wt: 223.44
InChI Key: JIXOQQFGNQTINA-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1936344-23-8 . It has a molecular weight of 223.45 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5HCl3N4/c6-2-1-3 (7)11-12-4 (1)10-5 (8)9-2/h (H,9,10,11,12) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, it has been mentioned in the context of CDK2 inhibitors . CDK2 is a protein kinase that plays a key role in cell proliferation, and inhibition of CDK2 is a target for cancer treatment .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.45 . It is typically stored at -10 degrees Celsius .

Scientific Research Applications

Heterocyclic Synthesis and Structural Characterization

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a key compound used in the synthesis of various heterocyclic derivatives. It has been utilized to prepare pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-e][1,4]diazepine, pyrazolo[3,4-d][1,2,3]triazine, and pyrolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are characterized using IR, 1H NMR, and mass spectra, indicating their potential in pharmaceutical and chemical research (Harb, Abbas, & Mostafa, 2005).

Synthesis of Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives were produced by condensation and various other chemical reactions, demonstrating the versatility of this compound in medicinal chemistry (Rahmouni et al., 2016).

Synthesis of Pyrimidine-Based Derivatives for AIDS Chemotherapy

The compound has also been involved in the synthesis of pyrazole-based pyrimidine scaffolds, potentially applicable in AIDS chemotherapy. The synthesis processes highlight the economic feasibility and pharmaceutical potential of these compounds (Ajani et al., 2019).

Intermediate in Pharmacologically Active Compounds

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of this compound, serves as an intermediate for disubstituted pyrazolopyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antibacterial Activities

Various derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial and antibacterial properties. These derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the compound's relevance in developing new antimicrobial agents (Nagender et al., 2014); (Greco et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3,4,6-trichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOQQFGNQTINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936344-23-8
Record name 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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